molecular formula C18H19N3O2S B2953132 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-49-2

4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2953132
CAS RN: 2097911-49-2
M. Wt: 341.43
InChI Key: NXDSSUYUGCBQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a benzylsulfanyl group, an acetyl group, a pyridinyl group, and a piperazin-2-one group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms, would be a key feature of the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetyl group could undergo reactions such as hydrolysis, and the benzylsulfanyl group could participate in various substitution reactions .

Scientific Research Applications

Synthesis and Antimicrobial Studies

The chemical compound 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one and its derivatives have been synthesized for various applications, including antimicrobial activities. A study by Patel and Agravat (2007) details the synthesis of pyridine derivatives through the condensation of amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride using a mixture of pyridine and acetic anhydride. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Patel & Agravat, 2007).

Antidepressant Metabolism Studies

Research on 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a compound structurally related to 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, has shown its metabolism in human liver microsomes and recombinant enzymes. This study, led by Hvenegaard et al. (2012), provides insight into the oxidative metabolism of this novel antidepressant, highlighting the enzymes involved in its biotransformation and the formation of various metabolites, including a benzylic alcohol and its oxidation to benzoic acid. The findings contribute to understanding the metabolic pathways and potential interactions of similar compounds (Hvenegaard et al., 2012).

Synthesis of Pyridine Derivatives for Biological Screening

Another study by Patel and Agravat (2008) explores the synthesis of new pyridine derivatives, aiming to develop compounds with potential biological activities. Through various chemical reactions involving amino-substituted benzothiazoles and chloropyridine-carboxylic acids, a range of compounds was synthesized and characterized. These compounds underwent biological screening to assess their therapeutic potentials, reflecting the diverse applications of pyridine derivatives in medicinal chemistry (Patel & Agravat, 2008).

Novel Antineoplastic Metabolism

Flumatinib, a derivative with structural similarities to 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, has been studied for its metabolism in chronic myelogenous leukemia patients. The research by Gong et al. (2010) identifies the main metabolites and metabolic pathways of flumatinib, revealing the importance of amide bond cleavage and the role of various cytochrome P450 enzymes. This work underscores the significance of understanding the metabolic fate of novel antineoplastic agents for optimizing therapeutic efficacy and safety (Gong et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to assess these factors .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for its potential use as a pharmaceutical compound, given the biological activity of similar compounds .

properties

IUPAC Name

4-(2-benzylsulfanylacetyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-17-12-20(9-10-21(17)16-7-4-8-19-11-16)18(23)14-24-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDSSUYUGCBQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CSCC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.